![molecular formula C15H8F3N3 B11843245 3-(6-(Trifluoromethyl)pyrazolo[1,5-a]pyridin-2-yl)benzonitrile](/img/structure/B11843245.png)
3-(6-(Trifluoromethyl)pyrazolo[1,5-a]pyridin-2-yl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(6-(Trifluoromethyl)pyrazolo[1,5-a]pyridin-2-yl)benzonitrile is a compound that belongs to the class of pyrazolo[1,5-a]pyridines. These compounds are known for their significant biological and chemical properties, making them valuable in various fields such as medicinal chemistry, material science, and organic synthesis. The presence of a trifluoromethyl group enhances the compound’s stability and reactivity, making it a subject of interest for researchers.
Méthodes De Préparation
The synthesis of 3-(6-(Trifluoromethyl)pyrazolo[1,5-a]pyridin-2-yl)benzonitrile involves several steps. One common method includes the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine . Another approach involves the treatment of fluorinated pyridines with appropriate reagents to introduce the trifluoromethyl group . Industrial production methods often utilize these synthetic routes but on a larger scale, ensuring high yield and purity.
Analyse Des Réactions Chimiques
3-(6-(Trifluoromethyl)pyrazolo[1,5-a]pyridin-2-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
3-(6-(Trifluoromethyl)pyrazolo[1,5-a]pyridin-2-yl)benzonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing inhibitors targeting specific enzymes or receptors, such as CDK2 inhibitors for cancer treatment.
Material Science: The compound’s photophysical properties make it useful in developing fluorescent probes and organic light-emitting devices.
Biological Research: It is employed in studying cellular processes and interactions due to its ability to act as a chelating agent for ions.
Mécanisme D'action
The mechanism of action of 3-(6-(Trifluoromethyl)pyrazolo[1,5-a]pyridin-2-yl)benzonitrile involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2, thereby inhibiting cell cycle progression and inducing apoptosis in cancer cells . The trifluoromethyl group enhances its binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Similar compounds to 3-(6-(Trifluoromethyl)pyrazolo[1,5-a]pyridin-2-yl)benzonitrile include other pyrazolo[1,5-a]pyridine derivatives such as pyrazolo[1,5-a]pyrimidines . These compounds share a similar core structure but differ in their substituents, which can significantly affect their biological activity and chemical properties. The presence of the trifluoromethyl group in this compound makes it unique by enhancing its stability and reactivity compared to other derivatives.
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique chemical structure and properties make it a valuable tool for researchers in medicinal chemistry, material science, and biological research.
Propriétés
Formule moléculaire |
C15H8F3N3 |
|---|---|
Poids moléculaire |
287.24 g/mol |
Nom IUPAC |
3-[6-(trifluoromethyl)pyrazolo[1,5-a]pyridin-2-yl]benzonitrile |
InChI |
InChI=1S/C15H8F3N3/c16-15(17,18)12-4-5-13-7-14(20-21(13)9-12)11-3-1-2-10(6-11)8-19/h1-7,9H |
Clé InChI |
MCQJTRYFUGAPBG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C2=NN3C=C(C=CC3=C2)C(F)(F)F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-10-phenyl-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one](/img/structure/B11843164.png)
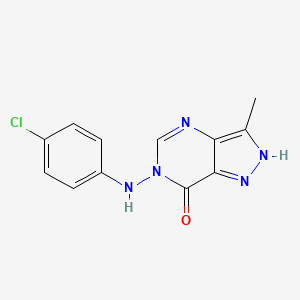
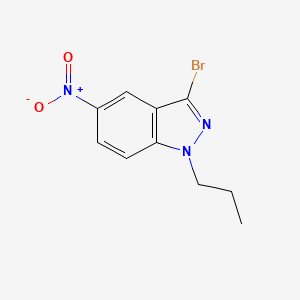
![5,8-Di(methanesulfonyl)-5,8-diazaspiro[2.6]nonane](/img/structure/B11843210.png)
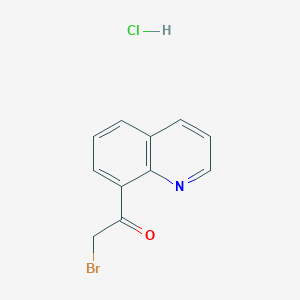

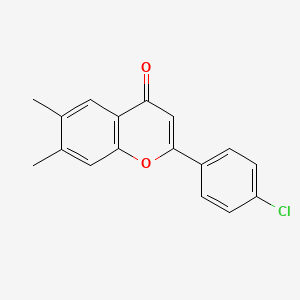
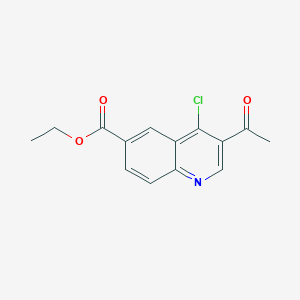
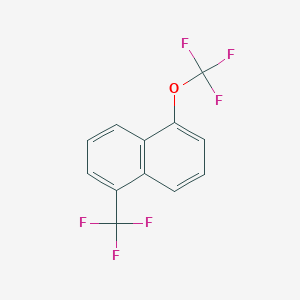
![4-(2H-1,3-Benzodioxol-5-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B11843235.png)
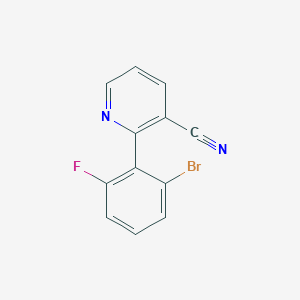
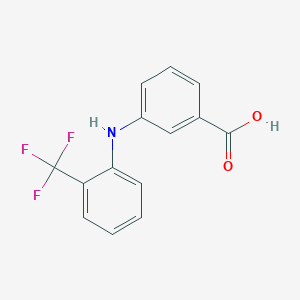
![(2,3-Dihydrospiro[indene-1,4'-piperidin]-1'-yl)(tetrahydrofuran-3-yl)methanone](/img/structure/B11843253.png)

